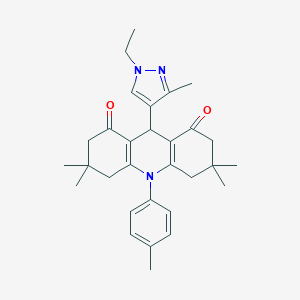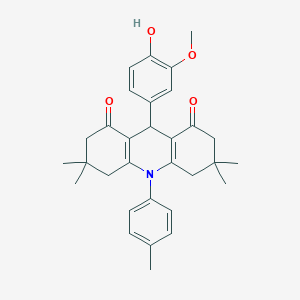![molecular formula C24H19NO B430728 (2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE](/img/structure/B430728.png)
(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is a complex organic compound that features a carbazole moiety linked to a naphthalenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves the condensation of 9-methyl-9H-carbazole-3-carbaldehyde with 3,4-dihydro-1(2H)-naphthalenone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Introduction of halogens or other functional groups on the carbazole ring.
Scientific Research Applications
(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The carbazole moiety is known for its ability to intercalate with DNA, potentially leading to anticancer effects. In materials science, the compound’s electronic properties are exploited for charge transport and light-emitting applications .
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-carbazol-3-yl derivatives: These compounds share the carbazole core and exhibit similar electronic properties.
3,4-dihydro-1(2H)-naphthalenone derivatives: These compounds share the naphthalenone structure and are used in similar synthetic applications.
Uniqueness
(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is unique due to the combination of the carbazole and naphthalenone moieties, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .
Properties
Molecular Formula |
C24H19NO |
|---|---|
Molecular Weight |
337.4g/mol |
IUPAC Name |
(2E)-2-[(9-methylcarbazol-3-yl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C24H19NO/c1-25-22-9-5-4-8-20(22)21-15-16(10-13-23(21)25)14-18-12-11-17-6-2-3-7-19(17)24(18)26/h2-10,13-15H,11-12H2,1H3/b18-14+ |
InChI Key |
SNJLKRWHUXYTJF-NBVRZTHBSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C/3\CCC4=CC=CC=C4C3=O)C5=CC=CC=C51 |
SMILES |
CN1C2=C(C=C(C=C2)C=C3CCC4=CC=CC=C4C3=O)C5=CC=CC=C51 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C3CCC4=CC=CC=C4C3=O)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-acetyl-3-(2-fluorophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B430648.png)
![2-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B430649.png)
![2-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE](/img/structure/B430651.png)




![N-(3-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)propanamide](/img/structure/B430660.png)
![3-naphthalen-1-yl-2-[3,4,5-tris(methyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B430661.png)
![[3-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate](/img/structure/B430662.png)
![1-[1,1'-biphenyl]-4-yl-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]pyrrolidine-2,5-dione](/img/structure/B430663.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B430664.png)
![6-[(4-methylphenyl)sulfanylmethyl]-2-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B430665.png)
![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-6-{[(4-methylphenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B430668.png)
